6-(3-methoxyphenyl)-2-Pyrazinamine
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Overview
Description
6-(3-methoxyphenyl)-2-Pyrazinamine is an organic compound that belongs to the class of pyrazinamines. This compound features a pyrazine ring substituted with a 3-methoxyphenyl group at the 6-position and an amine group at the 2-position. Pyrazinamines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-Pyrazinamine typically involves the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-Pyrazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazinamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-Pyrazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(3-methoxyphenyl)-2-Pyrazinecarboxamide: Similar structure but with a carboxamide group instead of an amine.
6-(3-methoxyphenyl)-2-Pyrazinecarboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
6-(3-methoxyphenyl)-2-Pyrazinamine is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1159821-17-6 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-13-7-11(12)14-10/h2-7H,1H3,(H2,12,14) |
InChI Key |
KYBKJDBGIAEQLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC(=N2)N |
Origin of Product |
United States |
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